N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to an aromatic ring. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other chemical entities .
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its derivatives can be achieved through various methods. One approach involves the direct N-alkylation of aminobenzenesulfonamides with alcohols, facilitated by iridium-catalyzed hydrogen autotransfer processes . Another method includes the reaction of primary amines with 4-methylbenzenesulfonyl chloride to yield the corresponding sulfonamides, which can then be further modified . Additionally, the synthesis of related sulfonamide derivatives can be initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl or aralkyl halides .
Molecular Structure Analysis
The molecular structure and geometry of N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives have been studied using experimental and computational methods, including density functional theory (DFT) . These studies provide insights into the vibrational wavenumbers, NMR chemical shifts, and electronic absorption wavelengths. Theoretical investigations, such as HOMO-LUMO analyses, support the understanding of electronic transitions, while Hirshfeld surface analysis and NBO analysis help describe intermolecular interactions and intramolecular hydrogen bonding .
Chemical Reactions Analysis
N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its derivatives participate in various chemical reactions. For instance, nitrobenzenesulfonamides can be alkylated to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines . The sulfonamide group also allows for selective acylation reactions, as demonstrated by the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which can be used for the selective protection of amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives are characterized by various spectroscopic techniques, including FTIR, Raman, UV-Vis, and NMR spectroscopy . These techniques provide valuable information about the molecular structure, stability, and reactivity of the compounds. Theoretical calculations, such as first-order hyperpolarizability and molecular electrostatic potential (MEP) analyses, contribute to the understanding of the compound's electronic behavior and chemical reactivity .
Scientific Research Applications
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Application in Drug Delivery Systems
- Field : Pharmaceutics
- Summary : A compound similar to the one you mentioned, poly (N - (4-aminophenyl) methacrylamide))-carbon nano-onions (PAPMA-CNOs), has been used in the creation of a stimuli-responsive drug release system .
- Method : AN-PEEK/f-CNOs composite thin films were created via layer-by-layer (LbL) self-assembly for stimuli-responsive drug release .
- Results : The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days .
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Application in Nonlinear Optics
- Field : Material Science
- Summary : Tris (4-aminophenyl)amine, a compound with a similar structure, is used as a fluorescent trifunctional highly symmetric probe. It shows remarkably high nonlinear optical properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not quantitatively detailed in the source .
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Application in Film Development
- Field : Photography
- Summary : 4-Aminophenol, a compound with a similar structure, plays a vital role in the development process of black-and-white film. It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .
- Method : The concentration and formulation of 4-aminophenol in the developer solution are carefully controlled to achieve optimal results in the film development process .
- Results : Its chemical properties make it effective in converting exposed silver halide crystals into metallic silver, resulting in high-quality black-and-white photographs .
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Application in Drug Synthesis
- Field : Pharmaceuticals
- Summary : 4-Aminophenol serves as a key building block for synthesizing drugs. It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .
- Method : Through chemical modifications and reactions, 4-aminophenol can be transformed into active pharmaceutical ingredients with therapeutic effects .
- Results : The specific outcomes of this application were not detailed in the source .
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Application in Biosensing
- Field : Biosensing
- Summary : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence have been used for biosensing applications .
- Method : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
- Results : The microcrystals exhibited a significantly enhanced electrochemiluminescent signal as compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .
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Application in Dye and Pigment Production
- Field : Chemical Industry
- Summary : 4-Aminophenol is utilized in the production of dyes and pigments, contributing to the vibrant colors in textiles, plastics, and printing inks .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not quantitatively detailed in the source .
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Application in Specialty Chemicals and Polymers Production
- Field : Polymer Science
- Summary : 4-Aminophenol finds application in the synthesis of specialty chemicals and polymers, enabling the creation of materials with unique properties for industrial use .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These specialty chemicals and polymers find use in areas such as coatings, adhesives, electronic components, and more .
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Application in Nonlinear Optics
- Field : Material Science
- Summary : Tris(4-aminophenyl)amine, a compound with a similar structure, is used as a fluorescent trifunctional highly symmetric probe. It shows remarkably high nonlinear optical properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not quantitatively detailed in the source .
properties
IUPAC Name |
N-(4-aminophenyl)-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFMOOUKPSLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332579 | |
Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
CAS RN |
6380-08-1 | |
Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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